1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide
Overview
Description
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H12N6O3 and its molecular weight is 300.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.09708827 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Transformations
Research has been conducted on the synthesis and transformations of related compounds, demonstrating the versatility of similar structures in chemical reactions. For instance, studies have explored the synthesis of pyrazole derivatives and their fused heterocycles, revealing significant anti-influenza virus activity among synthesized compounds (Hebishy, Salama, & Elgemeie, 2020). These findings suggest the potential biomedical applications of such compounds in treating viral infections.
Catalytic Applications
The compound's structure relates closely to research on catalytic applications of nano ionic liquids for the synthesis of pyrazole derivatives. Studies have shown that certain catalytic conditions can enhance the synthesis process, yielding good to excellent outcomes for similar compounds under environmentally friendly conditions (Zolfigol, Afsharnadery, Baghery, Salehzadeh, & Maleki, 2015). This highlights the compound's relevance in green chemistry and its potential for synthesizing novel pharmaceutical agents with minimal environmental impact.
Anticancer and Anti-inflammatory Properties
Furthermore, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives showcase the therapeutic potential of compounds with similar structures in treating cancer and inflammatory diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). This line of research indicates the compound's applicability in developing new treatments for chronic conditions.
Structural and Molecular Characterization
Research on the structural and molecular characterization of related compounds, including crystal structure studies and noncovalent bonding analysis, provides insight into the compound's molecular interactions and stability. Such studies are crucial for understanding the compound's chemical behavior and potential for forming stable complexes with other molecules, which could be beneficial in material science and drug formulation (Jin, Zhang, Liu, Wen, Li, & Wang, 2015).
Properties
IUPAC Name |
2-methyl-N-(1-methylbenzimidazol-2-yl)-4-nitropyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3/c1-17-9-6-4-3-5-8(9)15-13(17)16-12(20)11-10(19(21)22)7-14-18(11)2/h3-7H,1-2H3,(H,15,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXWCZJHNHGJLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=C(C=NN3C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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